YLT192
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Overview
Description
YLT192 is an orally active and bioavailable inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy.
Scientific Research Applications
Antiangiogenic Activity and Antitumor Efficacy
YLT192 has been identified as a novel, orally active VEGFR2 inhibitor with significant potential in cancer therapy. It demonstrates potent antiangiogenic activity and antitumor efficacy in preclinical models. This compound effectively inhibits the kinase activity of VEGFR2 and suppresses various functions of human umbilical vascular endothelial cells such as proliferation, migration, invasion, and tube formation. It also inhibits VEGF-induced phosphorylation of VEGFR2 and its downstream signaling regulator. In vivo studies using zebrafish embryonic models and alginate-encapsulated tumor cell assays showed that this compound inhibits angiogenesis effectively. Moreover, it has the capacity to directly inhibit proliferation and induce apoptosis of cancer cells. Oral administration of this compound at specific dosages resulted in a marked inhibition of human tumor xenograft growth without causing significant toxicities. This includes a decrease in microvessel densities in tumor sections, indicating its efficacy in anti-angiogenesis and potential as an anticancer drug candidate (Xia et al., 2014).
Properties
1246566-47-1 | |
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 |
IUPAC Name |
4-[4-[(3-Methoxybenzoyl)amino]phenoxy]-N-methyl-2-pyridinecarboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-22-21(26)19-13-18(10-11-23-19)28-16-8-6-15(7-9-16)24-20(25)14-4-3-5-17(12-14)27-2/h3-13H,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
VEAFCVREGPWSCO-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=CC(OC2=CC=C(NC(C3=CC=CC(OC)=C3)=O)C=C2)=C1)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
YLT192; YLT-192; YLT 192; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.